![molecular formula C9H6N2O2 B11912503 [1,3]Dioxolo[4,5-b]quinoxaline CAS No. 856768-04-2](/img/structure/B11912503.png)
[1,3]Dioxolo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-b]quinoxaline: is a heterocyclic compound that features a fused ring system consisting of a quinoxaline core and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-b]quinoxaline typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. This reaction proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. For example, the reaction can be carried out in the presence of acetic acid or hydrochloric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-b]quinoxaline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Aminoquinoxalines, thioquinoxalines.
Scientific Research Applications
Chemistry: [1,3]Dioxolo[4,5-b]quinoxaline is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds can interact with biological targets, leading to the inhibition of specific enzymes or the disruption of microbial cell walls.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the quinoxaline core allows for the development of compounds with enhanced biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and electronic properties make it suitable for applications in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular processes. In the case of antimicrobial activity, the compound may disrupt the integrity of microbial cell walls or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Quinoxaline: A simpler analog without the dioxole ring, used in various pharmaceutical applications.
[1,3]Dioxolo[4,5-c]quinoline: A structurally related compound with a quinoline core, known for its antibacterial properties.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness: [1,3]Dioxolo[4,5-b]quinoxaline is unique due to the presence of the dioxole ring fused to the quinoxaline core. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse applications.
Properties
CAS No. |
856768-04-2 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H6N2O2/c1-2-4-7-6(3-1)10-8-9(11-7)13-5-12-8/h1-4H,5H2 |
InChI Key |
ZJXAUGAOIHVLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=NC3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


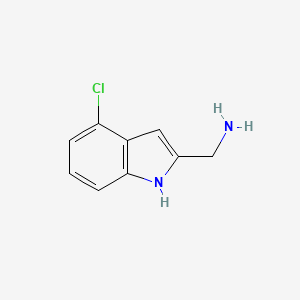
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
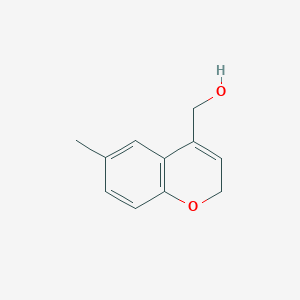

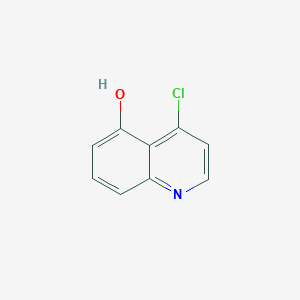
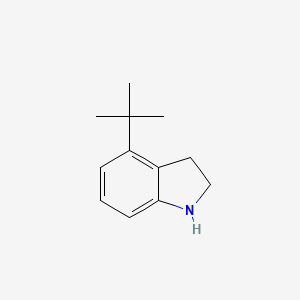



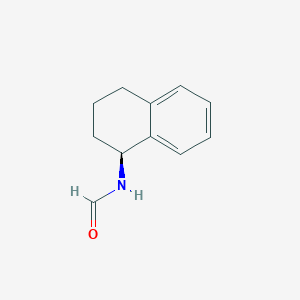
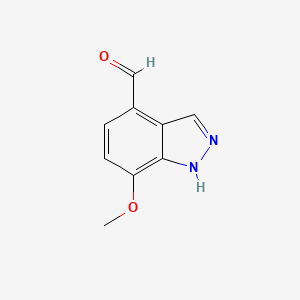
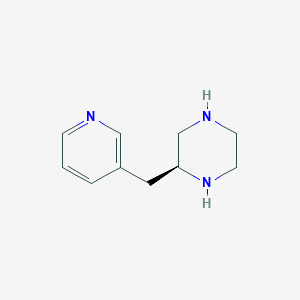

![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
